Navigating the Solubility Landscape of 1,8-Diazido-3,6-dioxaoctane: A Technical Guide for Researchers
Navigating the Solubility Landscape of 1,8-Diazido-3,6-dioxaoctane: A Technical Guide for Researchers
For Immediate Release
This guide provides an in-depth exploration of the solubility characteristics of 1,8-diazido-3,6-dioxaoctane (CAS 59559-06-7), a bifunctional crosslinker increasingly utilized in drug development and bioconjugation chemistry. Addressed to researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes available data with foundational chemical principles to offer a comprehensive understanding of this compound's behavior in various solvent systems. Given the energetic nature of the azide functional groups, this guide places a strong emphasis on safe handling and experimental practices.
Introduction: The Versatility of a Diazido Crosslinker
1,8-Diazido-3,6-dioxaoctane is a linear molecule featuring two terminal azide groups separated by a flexible hydrophilic spacer containing two ether linkages. This unique structure imparts a dual reactivity, making it a valuable tool for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its applications are widespread, serving as a linker in the synthesis of antibody-drug conjugates (ADCs), peptidomimetics, and various biopolymers. A thorough understanding of its solubility is paramount for designing, executing, and optimizing synthetic protocols, as well as for purification and formulation processes.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59559-06-7 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₆O₂ | [1][3][4] |
| Molecular Weight | 200.20 g/mol | [1][3][4] |
| Appearance | Clear, colorless oil | [3][5] |
| Density | 1.15 g/mL | [5] |
| Refractive Index (n20/D) | 1.47 | [5] |
| Storage Temperature | 2-8°C | [3][5] |
Solubility Profile: A Blend of Polarity and Hydrophilicity
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 1,8-diazido-3,6-dioxaoctane, with its polar azide groups and the hydrophilic ethylene glycol core, suggests a nuanced solubility profile.
Organic Solvents
Available data indicates that 1,8-diazido-3,6-dioxaoctane is soluble in a range of polar organic solvents.[5] This is attributed to the ability of these solvents to engage in dipole-dipole interactions with the azide and ether functionalities.
| Solvent | Qualitative Solubility | Quantitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL | A highly polar aprotic solvent capable of strong dipole-dipole interactions. The high solubility value suggests its suitability as a stock solution solvent.[] |
| Methanol (MeOH) | Soluble | Data not available | A polar protic solvent that can act as a hydrogen bond donor and acceptor, interacting favorably with the ether oxygens.[5] |
| Chloroform (CHCl₃) | Soluble | Data not available | A polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions.[5] |
| Dimethylformamide (DMF) | Predicted to be soluble | Data not available | A polar aprotic solvent with a high dielectric constant, expected to readily dissolve the compound. The analogous 1,8-diamino-3,6-dioxaoctane is soluble in DMF.[7] |
| Acetone | Predicted to be soluble | Data not available | A polar aprotic solvent that should be capable of solvating the polar groups of the molecule. |
| Dichloromethane (DCM) | Predicted to be soluble | Data not available | A polar aprotic solvent, similar to chloroform, is expected to be a good solvent. |
| Ethanol (EtOH) | Predicted to be soluble | Data not available | Similar to methanol, this polar protic solvent is expected to be effective. |
| Non-polar solvents (e.g., Hexane, Toluene) | Predicted to have low solubility | Data not available | The significant polarity of the azide and ether groups would likely lead to poor solvation by non-polar solvents. |
Aqueous Solubility
Experimental Determination of Solubility: A Protocol with Precaution
Given the limited publicly available quantitative data, researchers may need to determine the solubility of 1,8-diazido-3,6-dioxaoctane in specific solvent systems for their applications. The following protocol outlines a general method for this determination, with a critical emphasis on safety due to the energetic nature of organic azides.
CRITICAL SAFETY PRECAUTIONS
Organic azides are potentially explosive and should be handled with extreme care.[9] They can be sensitive to heat, shock, friction, and static discharge.
-
Always work in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Use small quantities of the material whenever possible.
-
Avoid contact with heavy metals, strong acids, and strong oxidizing agents, as these can form highly explosive metal azides or hydrazoic acid.
-
Use plastic or Teflon-coated spatulas and avoid scratching or grinding the compound.
-
Solutions of organic azides should be stored in a refrigerator (2-8°C) and protected from light.
Materials
-
1,8-diazido-3,6-dioxaoctane
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Calibrated analytical balance
-
Small vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filters)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,8-diazido-3,6-dioxaoctane to a known volume of the chosen solvent in a vial. The goal is to have undissolved material remaining after equilibration.
-
Seal the vials tightly.
-
Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.
-
-
Quantification of Dissolved Solute:
-
Weigh an empty, clean vial.
-
Transfer the filtered supernatant to the pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid decomposition of the azide.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The difference in weight corresponds to the mass of the dissolved 1,8-diazido-3,6-dioxaoctane.
-
-
Calculation of Solubility:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
-
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 1,8-diazido-3,6-dioxaoctane.
Conclusion
1,8-Diazido-3,6-dioxaoctane exhibits a versatile solubility profile, being readily soluble in many polar organic solvents and likely possessing some degree of aqueous solubility. This technical guide provides a foundational understanding of its solubility characteristics based on available data and chemical principles. For applications requiring precise solubility values, experimental determination is recommended, adhering strictly to the safety protocols outlined for handling energetic organic azides. A thorough grasp of this compound's solubility will empower researchers to optimize its use in the synthesis of innovative bioconjugates and therapeutics.
References
-
LookChem. (n.d.). Cas 929-59-9,1,8-Diamino-3,6-dioxaoctane. Retrieved February 5, 2026, from [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). 1,8-Diazido-3,6-dioxaoctane. Retrieved February 5, 2026, from [Link]
-
BIOGEN Científica. (n.d.). 1,8-Diazido-3,6-dioxaoctane. Retrieved February 5, 2026, from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 1,8-Diazido-3,6-dioxaoctane. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,8-Diamino-3,6-dioxaoctane (CAS 929-59-9). Retrieved February 5, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 59559-06-7 | Product Name : 1,8-Diazido-3,6-dioxaoctane. Retrieved February 5, 2026, from [Link]
-
Pal, S. (2017). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 117(4), 3237-3286. [Link]
Sources
- 1. 1,8-Diazido-3,6-dioxaoctane | CAS 59559-06-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1,8-Diazido-3,6-dioxaoctane [biogen.es]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 1,8-Diazido-3,5-dioxaoctane CAS#: 59559-06-7 [m.chemicalbook.com]
- 7. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [amp.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
